molecular formula C7H7BrN2O3 B042433 4-Bromo-5-methoxy-2-nitroaniline CAS No. 173312-36-2

4-Bromo-5-methoxy-2-nitroaniline

Cat. No.: B042433
CAS No.: 173312-36-2
M. Wt: 247.05 g/mol
InChI Key: JYXJPWNTXBYKMD-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-bromo-2-methoxyaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Major Products

    Reduction: 4-Bromo-5-methoxy-2-aminophenylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-5-hydroxy-2-nitroaniline.

Scientific Research Applications

4-Bromo-5-methoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methoxy-2-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-bromo-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXJPWNTXBYKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445113
Record name 4-BROMO-5-METHOXY-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173312-36-2
Record name 4-BROMO-5-METHOXY-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methoxy-2-nitroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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